molecular formula C22H25N3O3S2 B2518344 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 438028-21-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2518344
CAS No.: 438028-21-8
M. Wt: 443.58
InChI Key: YPLCAWSRBVZKHQ-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core, a seven-membered ring fused with a thiophene moiety, substituted at the 2-position with a 3-cyano group and a benzamide-linked 4-(piperidin-1-ylsulfonyl)phenyl group. The cycloheptathiophene scaffold is synthesized via reactions involving cycloheptanone, malononitrile, and elemental sulfur, as described for related derivatives in and .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-1-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLCAWSRBVZKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydrocycloheptathiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under appropriate conditions.

    Attachment of the piperidinylsulfonyl group: This can be done through a sulfonylation reaction using reagents like piperidine and sulfonyl chloride.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with a benzoyl chloride derivative to form the final benzamide structure.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact :

  • The cyclohepta[b]thiophene core in the target compound provides a larger ring system compared to cyclopenta[b]thiophene derivatives (e.g., compounds 24 and 25). This may enhance conformational flexibility and binding pocket compatibility in biological targets like tyrosine kinases .
  • Cyclopenta[b]thiophene derivatives (e.g., 24 and 25) exhibit potent antiproliferative activity (IC50 ~30–40 nM) against MCF7 breast cancer cells, likely due to ATP-binding site inhibition in tyrosine kinases .

Substituent Effects: The 4-(piperidin-1-ylsulfonyl)benzamide group in the target compound shares similarities with the sulfamoylphenylamino acetamide in compound 24. Both substituents introduce sulfonyl groups, which are known to enhance hydrogen bonding and hydrophobic interactions with kinase domains . Bromination (as in ’s compound) may reduce solubility but improve halogen bonding, though activity data is lacking .

Synthetic Accessibility: Cycloheptathiophene derivatives (e.g., target compound) are synthesized via condensation of cycloheptanone with malononitrile and sulfur, yielding 2-amino-3-cyano intermediates () . Modifications at the 2-position (e.g., benzamide coupling) follow established peptide-like coupling protocols .

Research Implications and Gaps

  • Optimization Opportunities : Introducing pyrimidine or triazine moieties (as in compounds 24 and 25) could improve potency. Alternatively, methylpiperidine substitution () may enhance blood-brain barrier penetration .
  • Synthetic Challenges : Larger ring systems (cyclohepta vs. cyclopenta) may complicate crystallization and purity, necessitating advanced purification techniques like flash chromatography () .

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene moiety and a piperidine sulfonamide group. The presence of the cyano group enhances its reactivity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. For instance, related compounds have shown significant cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects : The sulfonamide group is known for anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against specific strains, indicating potential applications in combating infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Modulation of Inflammatory Mediators : The compound may interfere with the production or action of pro-inflammatory cytokines, thereby reducing inflammation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various assays:

Study FocusKey Findings
Antitumor Activity Significant cytotoxicity observed in MCF-7 and MDA-MB-231 cells; combination with doxorubicin showed synergistic effects .
Anti-inflammatory Effects Inhibition of inflammatory markers in vitro; potential for use in chronic inflammatory conditions .
Antimicrobial Testing Effective against several bacterial strains; further testing needed to determine clinical relevance .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its chemical reactivity?

Answer: The compound contains:

  • A cyclohepta[b]thiophene core with a cyano group at position 3, enhancing electrophilicity and hydrogen-bonding potential.
  • A piperidin-1-ylsulfonylbenzamide group, contributing to solubility and target binding via sulfonamide interactions.
  • Conformational flexibility from the tetrahydrocycloheptane ring, which may influence binding kinetics .

Methodological Insight:
Characterization via NMR and LC-MS is critical to confirm regiochemistry and purity. For example, cycloheptane ring protons (δ 1.50–2.90 ppm in 1^1H NMR) and sulfonamide carbonyl signals (δ ~165–170 ppm in 13^{13}C NMR) are diagnostic .

Q. Q2. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Answer: The synthesis typically involves:

Thiophene core formation via cyclocondensation of thiourea derivatives.

Sulfonylation of the benzamide intermediate using 4-(piperidin-1-ylsulfonyl)benzoic acid.

Cyano group introduction via nucleophilic substitution or nitrile transfer reagents.

Optimization Strategies:

  • Use flash chromatography (e.g., cyclohexane:EtOAc gradients) to isolate intermediates .
  • Employ microwave-assisted synthesis to reduce reaction times for sulfonylation steps .

Advanced Research Questions

Q. Q3. What experimental approaches are recommended to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

Answer: Contradictions in activity data (e.g., antiproliferative IC₅₀ ranging from nM to µM) may arise from:

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Target promiscuity due to the sulfonamide group’s broad binding capacity.

Methodological Solutions:

  • Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out non-specific interactions .
  • Validate results using orthogonal assays (e.g., Western blotting for downstream kinase inhibition) .

Q. Q4. How can computational methods guide the design of analogs with improved target selectivity?

Answer: Stepwise Approach:

Molecular docking (e.g., AutoDock Vina) to map interactions with targets like AKT1 or tyrosine kinases. Key residues (e.g., PHE177 in 5-lipoxygenase) can guide modifications .

MD simulations (e.g., GROMACS) to assess binding stability over 100+ ns trajectories.

QSAR modeling to correlate structural features (e.g., sulfonamide substituents) with activity .

Example:
Docking studies revealed that replacing the piperidine ring with a morpholine group improves hydrogen bonding to GLN413 in 5-lipoxygenase, potentially enhancing selectivity .

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer: SAR Workflow:

Synthesize analogs with systematic modifications (e.g., sulfonamide substituents, ring size variations).

Assay against panels of targets (e.g., kinase inhibition, cytotoxicity).

Cluster data using PCA or heatmaps to identify critical functional groups.

Key Findings from Analogs:

Compound ModificationBiological Activity ChangeSource
Replacement of piperidine with pyrimidine10-fold increase in AKT1 inhibition
Addition of methyl group to cycloheptaneReduced cytotoxicity in normal cells

Q. Q6. How should researchers address discrepancies in crystallographic data during structural analysis?

Answer: Discrepancies in X-ray structures (e.g., bond length variations) require:

  • Multi-program refinement : Cross-validate using SHELXL (for small molecules) and PHENIX (for twinned crystals) .
  • Twinned data correction : Use the Hooft parameter in SHELXL to refine twin fractions .

Case Study:
A derivative with a similar scaffold showed a 0.05 Å deviation in C-S bond lengths between SHELXL and Olex2 refinements, resolved by adjusting weighting schemes .

Q. Q7. What in silico tools are most reliable for predicting pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction : Use SwissADME to assess logP (~3.2), solubility (<10 µM), and CYP450 inhibition risk.
  • BBB Permeability : Molinspiration calculations suggest moderate blood-brain barrier penetration (TPSA ~90 Ų) .
  • Metabolism : GLIDE docking with CYP3A4 identifies the cycloheptane ring as a primary oxidation site .

Data Contradiction Analysis

Q. Q8. How to interpret conflicting reports on the compound’s mechanism of action (e.g., kinase vs. non-kinase targets)?

Answer: Hypothesis Testing:

Kinase Profiling : Screen against a 400-kinase panel (e.g., Eurofins) to confirm/reject primary targets.

CRISPR-Cas9 Knockout : Eliminate suspected kinases (e.g., AKT1) in cell lines to observe activity loss .

Case Example:
Initial studies suggested tyrosine kinase inhibition, but knockout experiments revealed AKT1 as the true target in AML models .

Q. Q9. What statistical methods are recommended for validating biological activity in heterogeneous assay data?

Answer:

  • ANOVA with Tukey’s HSD to compare dose-response curves across replicates.
  • Bland-Altman plots to assess inter-assay variability in IC₅₀ measurements .

Data Normalization:
Use Z-score normalization for high-throughput screening data to mitigate plate-to-plate variation .

Q. Q10. How can researchers leverage structural analogs to deconvolute synergistic or off-target effects?

Answer:

  • Selectivity Screening : Test analogs against related targets (e.g., PI3K vs. AKT1) .
  • Network Pharmacology : Construct interaction networks using STRING-DB to identify off-target pathways .

Example:
An analog lacking the sulfonamide group showed no AKT1 inhibition but retained antiproliferative activity, suggesting a secondary mechanism involving tubulin binding .

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